3alpha,7alpha,12beta-Trihydroxy-5beta-cholanate
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Overview
Description
3alpha,7alpha,12beta-trihydroxy-5beta-cholanate is a bile acid anion that is the conjugate base of 3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite. It is a conjugate base of a 3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid.
Scientific Research Applications
Metabolism and Bile Acid Synthesis
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanate is actively involved in the metabolism of cholesterol and is a precursor in bile acid synthesis. Studies have shown that it is efficiently converted to chenodeoxycholic acid, an important component of bile, indicating its crucial role in cholesterol metabolism and bile acid synthesis in humans (Hanson, 1971). Further research supports this by demonstrating the near-complete metabolism of intravenously administered this compound into cholic acid, underscoring its importance in the bile acid metabolic pathway (Hanson & Williams, 1977).
Metabolic Disorders and Cholestasis
Anomalies in the metabolism of this compound have been linked to metabolic disorders and cholestasis, specifically due to intrahepatic bile duct anomalies. This compound's elevated levels in certain conditions point towards a metabolic defect in the conversion of this compound into cholic acid, highlighting its potential role in diagnosing and understanding metabolic disorders related to bile acid synthesis (Hanson et al., 1975).
Neuroactive Steroid Quantification
This compound derivatives have been identified and quantified in human and rat serum, suggesting their potential role in neurological functions. The research indicates that these compounds might be involved in GABAergic neurotransmission and could have neurobehavioral and anti-inflammatory effects. This opens up avenues for further exploration in the context of neurological and psychiatric disorders (Porcu et al., 2009).
Hepatic Metabolism and Bile Flow
The compound and its derivatives have been studied in the context of hepatic metabolism and their effect on bile flow and biliary lipid secretion in humans. The research provides insights into the metabolic pathways and pharmacological properties of bile acids, contributing to our understanding of hepatic metabolism and the treatment of related disorders (Soloway et al., 1973).
Properties
Molecular Formula |
C24H39O5- |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-KRHHAYMPSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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